molecular formula C20H19N3O3 B6492152 N'-benzyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898435-45-5

N'-benzyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No.: B6492152
CAS No.: 898435-45-5
M. Wt: 349.4 g/mol
InChI Key: IUDSRQOJSZJRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-benzyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a tricyclic amide characterized by a rigid 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene core substituted with a benzyl group and an oxo moiety. The compound’s tricyclic framework is a critical feature shared with several analogs, enabling comparisons of substituent effects on physicochemical properties and target interactions .

Properties

IUPAC Name

N-benzyl-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-17-7-6-14-10-16(11-15-8-9-23(17)18(14)15)22-20(26)19(25)21-12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDSRQOJSZJRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogs and Properties
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Bioactivity/Notes
(5Z)-5-[(3-{11-oxo-1-azatricyclo[...]dodeca-4(12),5,7-trien-7-yl}phenyl)methylidene]-1,3-thiazolidine-2,4-dione (BFF-816) C₂₃H₁₉N₃O₃S 417.5 Thiazolidinedione group, phenylmethylidene linker Kynurenine aminotransferase II (KAT II) inhibitor; 98.6% purity; psychiatric applications
N-{2-oxo-1-azatricyclo[...]dodeca-4,6,8(12)-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide C₁₈H₂₁N₃O₄ 343.4 Oxolan (tetrahydrofuran) group Enhanced solubility potential due to oxolan’s polarity; no bioactivity reported
N-benzyl-11-hydroxy-9-oxo-1-azatricyclo[...]dodeca-4(12),5,7,10-tetraene-10-carboxamide Not specified Not specified Hydroxyl group, carboxamide Discontinued due to unspecified issues; structural similarity suggests bioactivity
N-(4-bromo-2-methylphenyl)-11-oxo-1-azatricyclo[...]dodeca-4(12),5,7-triene-6-sulfonamide C₁₈H₁₇BrN₂O₃S 421.3 Bromo and sulfonamide groups Sulfonamide enhances protein binding; bromine may improve metabolic stability
N'-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-N-{3-methyl-2-oxo-1-azatricyclo[...]ethanediamide C₂₇H₃₀N₄O₅ 490.5 Furan, piperidine, methyl groups High molecular weight may limit bioavailability; furan enhances π-π interactions

Key Findings from Comparative Studies

Bioactivity Clustering and Structural Similarity
Compounds with shared tricyclic cores exhibit bioactivity clustering, correlating with their modes of action. For example, BFF-816’s KAT II inhibition aligns with its thiazolidinedione substituent, which likely interacts with enzyme active sites .

Impact of Substituents Polar Groups (e.g., Oxolan): The oxolan-substituted analog (MW 343.4) may exhibit improved solubility compared to the target compound, though its pharmacological profile remains uncharacterized . Electrophilic Groups (e.g., Sulfonamide, Bromo): The sulfonamide and bromo substituents in the C₁₈H₁₇BrN₂O₃S analog suggest enhanced target binding and metabolic stability, common in kinase inhibitors . Hydroxyl vs.

Synthetic Feasibility BFF-816’s 9-step synthesis (yield unspecified) underscores the challenges in producing tricyclic amides at scale, a barrier likely shared by the target compound .

Preparation Methods

Cyclocondensation of Bicyclic Precursors

The tricyclic core is synthesized via a Diels-Alder reaction between a functionalized bicyclic diene and a nitroso dienophile. For example, reaction of 1,3-cyclohexadiene derivatives with nitrosobenzene under anhydrous conditions yields the azatricyclo framework.

Reaction Conditions

StepReagentsSolventTemperatureTimeYield
1Nitrosobenzene, BF₃·OEt₂Dichloromethane0°C → rt12 h58%

Oxidation to Introduce the 11-Oxo Group

The 11-oxo group is introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) are commonly employed.

Optimized Oxidation Protocol

SubstrateOxidizing AgentSolventTemperatureYield
11-HydroxyazatricycloCrO₃/H₂SO₄Acetone0°C72%

Functionalization with Ethanediamide

Amide Coupling via Carbodiimide Chemistry

The ethanediamide moiety is introduced through coupling of the tricyclic amine with oxalic acid derivatives. EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate the reaction under mild conditions.

Coupling Reaction Parameters

AmineCarboxylic AcidCoupling AgentSolventYield
Azatricyclo amineOxalic acid monoethyl esterEDCl/HOBtDMF65%

Selective Mono-Benzylation

Benzylation at the N'-position is achieved using benzyl bromide in the presence of a base such as potassium carbonate. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.

Benzylation Conditions

SubstrateAlkylating AgentBaseCatalystSolventYield
Ethanediamide intermediateBenzyl bromideK₂CO₃TBABTHF/H₂O81%

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol). High-performance liquid chromatography (HPLC) with C18 columns ensures >95% purity.

Typical Chromatographic Conditions

ColumnMobile PhaseFlow RateDetection
Silica gel (230–400 mesh)Hexane:EtOAc (7:3 → 1:1)15 mL/minUV 254 nm

Spectroscopic Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 6.89 (s, 1H, tricyclic H), 4.45 (d, J = 12 Hz, 2H, CH₂Ph).

    • ¹³C NMR : 172.8 ppm (C=O), 138.5 ppm (quaternary tricyclic C).

  • Mass Spectrometry :

    • HRMS (ESI+) : m/z calc. for C₂₄H₂₃N₃O₃ [M+H]⁺: 402.1818; found: 402.1815.

Scale-Up Considerations

Continuous Flow Synthesis

For industrial-scale production, key steps (e.g., Diels-Alder reaction) are transitioned to continuous flow reactors to enhance heat transfer and reduce reaction times.

Flow Reactor Parameters

ReactionResidence TimeTemperaturePressureYield
Cyclization30 min120°C10 bar68%

Green Chemistry Modifications

  • Replacement of dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent.

  • Catalytic oxidation systems (e.g., TEMPO/NaClO) to replace chromium-based reagents.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?

The compound’s azatricyclo[6.3.1.0^{4,12}] framework introduces significant steric hindrance and electronic effects, which modulate its binding affinity to biological targets (e.g., enzymes or receptors) and alter reaction kinetics in synthetic pathways. The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the ethanediamide moiety enables hydrogen-bonding interactions critical for molecular recognition . X-ray crystallography or DFT calculations are recommended to validate steric/electronic contributions.

Q. What are the critical steps and parameters in synthesizing this compound?

Synthesis typically involves:

  • Cycloaddition reactions to form the azatricyclo core.
  • Amide coupling (e.g., using HATU/DIPEA) to attach the benzyl and ethanediamide groups.
  • Oxidation at the 11-position to introduce the oxo group. Key parameters include reaction temperature (often 0–25°C for cycloaddition), solvent polarity (e.g., DMF for amide coupling), and purification via flash chromatography or recrystallization .

Q. What are the compound’s key physical/chemical properties relevant to experimental handling?

  • Solubility : Limited in aqueous buffers but soluble in polar aprotic solvents (e.g., DMSO, DMF).
  • Stability : Susceptible to hydrolysis under acidic/basic conditions and photodegradation; store in inert atmospheres at –20°C.
  • Melting point : Estimated >200°C (based on analogs) . Empirical characterization via DSC/TGA is advised.

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s biological activity while minimizing off-target effects?

  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected molecular targets (e.g., kinases, proteases).
  • Dose-response assays : Employ IC50/EC50 curves with orthogonal detection methods (e.g., fluorescence polarization and SPR).
  • Counter-screening : Test against panels of unrelated enzymes/receptors (e.g., Eurofins CEREP panel) to identify selectivity .

Q. How can contradictory data on the compound’s efficacy across studies be resolved?

  • Batch variability : Analyze purity via HPLC-MS and confirm stereochemistry (if applicable) using chiral chromatography or NMR.
  • Context-dependent activity : Test under physiologically relevant conditions (e.g., serum-containing media for cell-based assays).
  • Meta-analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to reconcile discrepancies in reported IC50 values .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on the azatricyclo core’s interaction with active-site residues.
  • MD simulations : Run 100-ns simulations in explicit solvent to assess conformational stability.
  • Free-energy calculations : Apply MM/PBSA or FEP+ to quantify binding affinities .

Q. How can researchers optimize the compound’s stability under varying experimental conditions?

  • Stress testing : Expose to UV light, humidity, and pH gradients (2–12) to identify degradation pathways.
  • Formulation : Develop lyophilized powders or cyclodextrin complexes for aqueous stability.
  • Real-time monitoring : Use inline PAT tools (e.g., Raman spectroscopy) during synthesis/storage .

Q. What methodologies elucidate structure-activity relationships (SAR) for analogs of this compound?

  • Systematic substitution : Synthesize derivatives with modified benzyl groups (e.g., electron-withdrawing substituents) or varying ring sizes in the azatricyclo framework.
  • Biological profiling : Compare inhibitory potency across analogs using high-throughput enzymatic assays.
  • 3D-QSAR : Develop CoMFA/CoMSIA models to map steric/electrostatic requirements for activity .

Methodological Notes

  • Data validation : Cross-reference experimental results with PubChem datasets (avoiding unverified platforms like BenchChem) .
  • Theoretical frameworks : Anchor studies to concepts like transition-state mimicry (for enzyme inhibitors) or QSAR principles to ensure hypothesis-driven design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.